3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic compound that features multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of benzimidazole, oxadiazole, triazole, and thiophene moieties within its structure suggests a diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole and triazole rings. The thiophene moiety is then incorporated, and the final step involves the formation of the propanamide linkage. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed coupling reactions, oxidative cyclization, and amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure reproducibility and efficiency on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzimidazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the oxadiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and anti-inflammatory activities. .
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole and triazole rings are known to bind to enzyme active sites, inhibiting their activity. The oxadiazole and thiophene moieties can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one: This compound shares the benzimidazole core and exhibits similar biological activities, such as anticancer properties.
3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl(3,4,5-trimethoxyphenyl)methanone: This compound also contains multiple heterocyclic rings and has been studied for its antiproliferative activity.
Uniqueness
3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is unique due to its combination of benzimidazole, oxadiazole, triazole, and thiophene moieties. This structural diversity allows for a wide range of biological activities and makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2S/c29-18(7-9-27-13-22-14-4-1-2-5-16(14)27)21-8-10-28-12-15(24-26-28)20-23-19(25-30-20)17-6-3-11-31-17/h1-6,11-13H,7-10H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWXWSZIBSKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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